3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities . The presence of a chlorophenyl group, a dimethyl group, and a methylbutyl group attached to the pyrazolo[1,5-a]pyrimidine core could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a pyrazolo[1,5-a]pyrimidine core with various substituents. The nature and position of these substituents can greatly influence the compound’s properties and biological activity .Scientific Research Applications
Synthesis and Medicinal Applications
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their broad range of medicinal properties, acting as building blocks for developing drug-like candidates. These compounds display a wide array of biological activities, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The synthesis and structure-activity relationship (SAR) studies of these scaffolds have gained significant attention among medicinal chemists, indicating the potential of these derivatives in drug discovery and development (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine structures, plays a crucial role in the synthesis of medicinal and pharmaceutical compounds. Research on the synthetic pathways employed for developing substituted derivatives of pyranopyrimidine demonstrates the importance of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in facilitating these reactions. This highlights the broader synthetic applicability and bioavailability of pyrazolo[1,5-a]pyrimidine derivatives in generating lead molecules for medicinal chemistry (Parmar et al., 2023).
Optoelectronic Materials
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives, along with related quinazolines and pyrimidines, are explored for their use in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, offer great value for creating novel materials applicable in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underscores the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in contributing to advancements in material science and technology (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of CDK2, caused by mutation or over-expression, can lead to numerous pathological diseases, including cancer .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The molecular and cellular effects of this compound’s action include significant alterations in cell cycle progression and induction of apoptosis within HCT cells . The compound also exhibits potent dual activity against examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
The compound has been shown to exert significant effects on various types of cells. For instance, it has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its reported effects on cell growth and CDK2 inhibition , it is likely that the compound may have long-term effects on cellular function.
Metabolic Pathways
Given its structural similarity to other pyrazolopyrimidines , it is likely that it may interact with enzymes or cofactors involved in purine metabolism .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJQLNOAMQLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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